molecular formula C19H22N4O4S B14957405 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B14957405
M. Wt: 402.5 g/mol
InChI Key: AKWLCDMHBRQOBZ-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Core Structural Elements

ComponentRole in Synthesis
Indole core Provides the central scaffold for amide bond formation
Thiazole moiety Acts as a reactive site for amine coupling
Dimethoxy groups Influence solubility and reactivity during coupling reactions

Detailed Reaction Steps

Step 1: Preparation of Indole Carboxylic Acid
The starting material, 4,5-dimethoxy-1H-indole-2-carboxylic acid , is typically synthesized from its methyl ester precursor (methyl 4,5-dimethoxy-1H-indole-2-carboxylate) . Hydrolysis of the ester group under alkaline conditions (e.g., 10% NaOH reflux) yields the carboxylic acid. This step is critical for subsequent amide bond formation.

Step 2: Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of a base (e.g., DMAP) . EDC is preferred over DCC due to better conversion rates and reduced purification challenges .

Step 3: Amide Bond Formation
The activated indole carboxylate reacts with 4-(5-methyl-1,3-thiazol-2-yl)amino-4-oxobutylamine under anhydrous conditions (e.g., dichloromethane). This step introduces the thiazole-containing substituent, leveraging the amine’s nucleophilicity to form the amide bond.

Step 4: Purification
Column chromatography or recrystallization is employed to isolate the final product, ensuring removal of byproducts like DCU (from EDC/DCC reactions) .

Reagents and Reaction Conditions

StepReagentsConditions
Hydrolysis of ester10% NaOH, water/ethanolReflux, 1–2 hours
Carboxylic acid activationEDC, DMAP, dichloromethane0°C to room temperature
Amide couplingThiazole amine, dichloromethaneRoom temperature, 2–4 hours

Comparative Analysis of Reaction Strategies

ApproachAdvantagesLimitations
EDC-mediated coupling Higher yield (76%), reduced side productsHigher cost compared to DCC
DCC-mediated coupling Lower costPoor conversion, DCU byproduct complicates purification
Hydroxylamine treatment Introduces hydroxylamino groups (alternative pathway)Not directly applicable to amide formation

Challenges and Optimization Insights

  • Purification difficulties : Unreacted starting materials and byproducts (e.g., DCU) often hinder isolation. EDC’s use minimizes this issue .

  • Yield enhancement : Optimal coupling conditions (temperature, solvent choice) are critical. For example, EDC reactions at 0°C to room temperature achieve better yields than DCC .

  • Structural robustness : The indole-thiazole conjugate’s stability under alkaline conditions must be verified during hydrolysis steps .

Scientific Research Applications

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole-indole hybrid compounds like 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between indole-2-carboxamide derivatives and thiazole-containing intermediates. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst . Key steps include:

  • Refluxing the reactants in acetic acid (3–5 hours).
  • Purification via recrystallization from DMF/acetic acid mixtures.
  • Monitoring reaction progress using TLC .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example:

  • 1H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and thiazole NH signals (δ 10–12 ppm).
  • 13C NMR confirms carbonyl groups (e.g., amide C=O at ~170 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight .

Q. What solvents and catalysts are optimal for coupling indole and thiazole moieties?

  • Methodological Answer : Glacial acetic acid is commonly used as both solvent and proton donor for condensation reactions. Sodium acetate acts as a mild base to deprotonate intermediates, enhancing nucleophilicity . For chloroacetamide coupling (e.g., attaching the 4-oxobutyl chain), potassium carbonate in DMF facilitates SN2 reactions .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the 4-oxobutyl linker?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using a polar aprotic solvent (e.g., DMF) to improve solubility.
  • Introducing protective groups (e.g., trityl for indole NH) to prevent unwanted side reactions .
  • Optimizing stoichiometry: A 1.1:1 molar ratio of the thiazole amine to indole carbonyl precursor reduces unreacted starting material .

Q. What analytical techniques resolve contradictions in biological activity data for thiazole-indole hybrids?

  • Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from impurity profiles or assay conditions. Mitigation involves:

  • High-performance liquid chromatography (HPLC) to verify purity (>95%).
  • Standardizing cell-based assays (e.g., using identical cell lines and incubation times) .
  • Computational docking studies to correlate structural features (e.g., methoxy group orientation) with target binding .

Q. What strategies improve regioselectivity in thiazole-amide bond formation?

  • Methodological Answer : Regioselectivity challenges arise from competing nucleophilic sites on the thiazole ring. Solutions include:

  • Using bulky directing groups (e.g., 5-methylthiazole) to sterically block undesired positions.
  • Employing transition-metal catalysts (e.g., Pd-mediated coupling) for C–N bond formation .

Q. How can in vivo metabolic stability of this compound be assessed preclinically?

  • Methodological Answer : Advanced preclinical evaluation involves:

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Pharmacokinetic studies in rodents : Monitor plasma concentration-time profiles after intravenous/oral administration .

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-11-10-21-19(28-11)23-16(24)5-4-8-20-18(25)14-9-12-13(22-14)6-7-15(26-2)17(12)27-3/h6-7,9-10,22H,4-5,8H2,1-3H3,(H,20,25)(H,21,23,24)

InChI Key

AKWLCDMHBRQOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC

Origin of Product

United States

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